molecular formula C17H11ClN4S B12628004 6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile

6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile

Cat. No.: B12628004
M. Wt: 338.8 g/mol
InChI Key: ZJZNBAJSZAMNSV-UHFFFAOYSA-N
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Description

6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile is a complex organic compound that features a bipyridine core with a chloropyridinylmethylsulfanyl substituent and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile typically involves a multi-step process. One common method starts with the chlorination of pyridine to obtain 6-chloropyridine. This intermediate is then reacted with a suitable thiol to introduce the sulfanyl group. The resulting compound is further reacted with 2,4’-bipyridine and a cyanating agent to introduce the carbonitrile group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The bipyridine core can chelate metal ions, which is crucial in its role as a ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile
  • 4-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile
  • 5-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile

Uniqueness

6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4’-bipyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications set it apart from similar compounds[8][8].

Properties

Molecular Formula

C17H11ClN4S

Molecular Weight

338.8 g/mol

IUPAC Name

2-[(6-chloropyridin-3-yl)methylsulfanyl]-6-pyridin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C17H11ClN4S/c18-16-4-1-12(10-21-16)11-23-17-14(9-19)2-3-15(22-17)13-5-7-20-8-6-13/h1-8,10H,11H2

InChI Key

ZJZNBAJSZAMNSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CSC2=C(C=CC(=N2)C3=CC=NC=C3)C#N)Cl

Origin of Product

United States

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